Product packaging for 2,3-Dibromo-4,5,6-trifluorophenol(Cat. No.:)

2,3-Dibromo-4,5,6-trifluorophenol

Cat. No.: B12339435
M. Wt: 305.87 g/mol
InChI Key: QGRFRQQSCBKELX-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Scaffolds in Contemporary Chemical Research

Halogenated aromatic scaffolds are crucial building blocks in modern chemical research, with applications spanning pharmaceuticals, agrochemicals, and materials science. nih.gov The introduction of halogen atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. google.com This makes halogenation a powerful tool in drug discovery and the development of new functional materials. For instance, polyhalogenated compounds are utilized in the synthesis of complex molecules, including polycyclic aromatic hydrocarbons. mdpi.comrsc.org Furthermore, the selective functionalization of polyhalogenated arenes through methods like the Suzuki-Miyaura cross-coupling reaction allows for the construction of diverse and highly functionalized molecular architectures. google.com

Positional Isomerism and Stereochemical Considerations within Halogenated Phenol (B47542) Architectures

The arrangement of substituents on the benzene (B151609) ring of halogenated phenols leads to positional isomerism, where compounds with the same molecular formula exhibit different properties due to the varied locations of the halogen atoms. nih.gov This isomerism is critical as it can dramatically affect a molecule's reactivity and interaction with biological systems. For example, the position of a halogen can influence the acidity of the phenolic hydroxyl group and the regioselectivity of further chemical transformations. Stereochemical considerations, while less common in simple phenols, can arise in more complex polyhalogenated systems, particularly those with chiral centers or those that exhibit atropisomerism.

Historical Development of Synthetic Methodologies for Polyhalogenated Aromatic Systems

The synthesis of polyhalogenated aromatic compounds has evolved significantly over the years. Early methods often relied on direct halogenation; however, these approaches can lack selectivity, leading to mixtures of isomers. To address this, a variety of more controlled synthetic strategies have been developed. One important indirect method involves the diazotization of polyhalogenated anilines followed by hydrolysis to yield the corresponding phenols, which allows for the introduction of substituents at specific positions. Modern synthetic chemistry has introduced even more sophisticated techniques, including catalyst-controlled site-selective cross-coupling reactions, which offer precise control over the functionalization of polyhalogenated aromatic rings. google.com These advanced methods are essential for accessing complex and specifically substituted aromatic compounds for various research applications.

2,3-Dibromo-4,5,6-trifluorophenol: A Detailed Profile

This section focuses exclusively on the chemical compound this compound, providing available data and discussing its characteristics within the context of related polyhalogenated phenols.

Physicochemical Properties

Detailed experimental data for this compound is not widely available in the public domain. However, some of its fundamental properties have been reported or can be predicted.

PropertyValueSource
Molecular Formula C₆HBr₂F₃O
Molecular Weight 305.876 g/mol
CAS Number 19758-04-4

For comparative context, the properties of a related compound, 2,4-Dibromo-3,5,6-trifluorophenol, are presented below.

PropertyValue (Predicted)Source
Boiling Point 217.3±35.0 °C
Density 2.302±0.06 g/cm³

Reactivity and Potential Research Applications

The reactivity of this compound is dictated by the interplay of its hydroxyl and multiple halogen substituents. The electron-withdrawing nature of the fluorine and bromine atoms is expected to increase the acidity of the phenolic proton compared to phenol itself.

The bromine atoms on the ring represent potential sites for various chemical transformations. They can participate in nucleophilic aromatic substitution reactions or act as coupling partners in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. These reactions would allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, making this compound a potentially useful intermediate in the synthesis of more complex molecules.

While specific research applications for this compound are not extensively documented, polyhalogenated phenols, in general, are investigated for their potential as bioactive molecules. Halogenated phenols have been studied for their effects on biological systems, including their interactions with enzymes and their potential as antimicrobial or cytotoxic agents. google.commdpi.com The unique substitution pattern of this compound makes it a candidate for such investigations.

Synthesis Considerations

A specific, documented synthesis for this compound is not readily found in a survey of scientific literature. However, its synthesis could likely be achieved through multi-step sequences starting from commercially available fluorinated phenols or anilines. A plausible synthetic route could involve the selective bromination of a trifluorophenol precursor. The directing effects of the existing hydroxyl and fluorine substituents would need to be carefully considered to achieve the desired 2,3-dibromo substitution pattern.

Alternatively, a strategy analogous to the synthesis of other polyhalogenated phenols could be employed, such as the diazotization of a corresponding 2,3-dibromo-4,5,6-trifluoroaniline followed by hydrolysis. The synthesis of the aniline (B41778) precursor would be a key step in this approach.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6HBr2F3O B12339435 2,3-Dibromo-4,5,6-trifluorophenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6HBr2F3O

Molecular Weight

305.87 g/mol

IUPAC Name

2,3-dibromo-4,5,6-trifluorophenol

InChI

InChI=1S/C6HBr2F3O/c7-1-2(8)6(12)5(11)4(10)3(1)9/h12H

InChI Key

QGRFRQQSCBKELX-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)F)F)F)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2,3 Dibromo 4,5,6 Trifluorophenol

Reactivity of Bromine Substituents on the Aromatic Ring

The carbon-bromine (C-Br) bonds in 2,3-Dibromo-4,5,6-trifluorophenol are significantly weaker and more polarizable than the carbon-fluorine (C-F) bonds. This inherent difference in reactivity makes the bromine atoms the primary sites for a variety of chemical transformations, particularly in metal-catalyzed cross-coupling and nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. masterorganicchemistry.comyoutube.com The rate of SNAr is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho and para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comnih.gov In this compound, the three fluorine atoms act as potent electron-withdrawing groups, activating the entire ring for nucleophilic attack.

The reaction generally proceeds via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion, followed by the elimination of a halide ion. rsc.org For this molecule, substitution can occur at the positions bearing bromine atoms. The relative ease of displacement of halogens in SNAr reactions is typically F > Cl > Br > I, because the highly electronegative fluorine atom is most effective at stabilizing the intermediate carbanion by inductive effect. youtube.com However, the C-F bond is the strongest, making fluoride (B91410) a poor leaving group. In many cases, the leaving group ability (I > Br > Cl > F) dominates. Given the strong activation by the other halogens, SNAr reactions with potent nucleophiles like alkoxides, thiolates, or amines can lead to the displacement of the bromine atoms.

Recent studies have also explored leveraging the phenol (B47542) group itself to promote SNAr. Homolysis of the O-H bond can generate a transient phenoxyl radical, which acts as an exceptionally powerful electron-withdrawing group, lowering the barrier for nucleophilic substitution at a distal position by over 20 kcal/mol. osti.gov This strategy of "homolysis-enabled electronic activation" could provide a pathway for substituting the bromine atoms under milder conditions than traditionally required. osti.gov

Cross-Coupling Reactions for C-C, C-N, C-O, and C-S Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming new bonds at aromatic carbons. capes.gov.br For polyhalogenated substrates like this compound, selectivity is governed by the relative reactivity of the C-X bonds. The established reactivity trend for oxidative addition to palladium(0) is C-I > C-OTf > C-Br >> C-Cl >> C-F. wikipedia.org Consequently, the C-Br bonds are the exclusive sites of reaction under standard cross-coupling conditions, leaving the C-F bonds intact.

Suzuki-Miyaura Coupling: This reaction creates C-C bonds by coupling an organoboron reagent with an organic halide. wikipedia.orgnih.gov It is widely used for synthesizing biaryls and other complex structures. wikipedia.org The reaction of this compound with an aryl or vinyl boronic acid would selectively form a new C-C bond at the C-Br positions. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates. nih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100
Pd₂(dba)₃XPhosK₃PO₄Dioxane80-110
Pd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/H₂O80
[(CyPF-tBu)PdCl₂]-K₂CO₃t-BuOH/H₂O80

This table presents typical conditions compiled from general knowledge of Suzuki-Miyaura reactions and literature on aryl halide couplings. nih.govnih.govrsc.org

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds, yielding substituted alkynes. youtube.comwikipedia.org The reaction is co-catalyzed by palladium and copper salts. organic-chemistry.org For this compound, Sonogashira coupling would proceed selectively at the C-Br bonds, allowing for the introduction of alkynyl moieties. youtube.comresearchgate.net The mild reaction conditions, often at or slightly above room temperature, make it a valuable tool for late-stage functionalization. youtube.comwikipedia.org

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides
Palladium CatalystCopper Co-catalystBaseSolventTemperature (°C)
PdCl₂(PPh₃)₂CuIEt₃N or DiisopropylamineTHF or DMF25-70
Pd(PPh₃)₄CuIEt₃NToluene50
Pd(OAc)₂/PPh₃CuICs₂CO₃Acetonitrile60

This table presents typical conditions compiled from general knowledge of Sonogashira reactions. youtube.comorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling aryl halides with primary or secondary amines. wikipedia.orglibretexts.org It has largely replaced harsher classical methods. wikipedia.org This transformation would enable the selective conversion of the C-Br bonds in this compound to arylamines, which are crucial intermediates in pharmaceuticals and materials science. organic-chemistry.orgnih.gov The choice of a sterically hindered phosphine (B1218219) ligand is critical to the catalytic cycle's efficiency. wikipedia.org

Ullmann-type Couplings: The classical Ullmann condensation, typically using copper catalysis at high temperatures, can be used to form C-O and C-S bonds. While often requiring harsher conditions than palladium-catalyzed reactions, it remains a viable method for coupling phenols or thiols with the C-Br positions of the title compound to form diaryl ethers and thioethers, respectively.

Reductive Dehalogenation and Related Transformations

Reductive dehalogenation involves the cleavage of a carbon-halogen bond and its replacement with a carbon-hydrogen bond. Due to the significant difference in bond dissociation energies (BDEs) between C-Br and C-F bonds, selective reductive debromination of this compound is readily achievable. This can be accomplished using various methods, such as catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source, or with metal hydrides. This selective transformation provides a route to 2,3,4-trifluorophenol (B133511) or its isomers, depending on which bromine is removed, offering a pathway to less halogenated derivatives.

Reactivity of Fluorine Substituents on the Aromatic Ring

The carbon-fluorine bond is the strongest single bond to carbon in organic chemistry, making fluorine substituents exceptionally stable and generally unreactive under standard conditions. acs.orgnih.gov Their activation and subsequent transformation represent a significant synthetic challenge.

Investigation of C-F Bond Stability and Activation

The high stability of the C-F bond in this compound is due to the large electronegativity difference between carbon and fluorine, which results in a highly polarized and strong bond. This inherent stability means that the fluorine atoms are inert to the conditions used for the cross-coupling and nucleophilic substitution reactions described for the bromine substituents.

Activating the C-F bond for chemical transformation requires specialized and often harsh conditions. Methods for C-F bond activation include:

Reductive Methods: The use of highly reducing species, such as hydrated electrons generated by UV light in the presence of sulfite, can cleave C-F bonds. acs.orgnih.govresearchgate.net These powerful methods are often employed for the degradation of persistent per- and polyfluoroalkyl substances (PFAS). researchgate.netmdpi.com

Transition Metal Catalysis: Certain low-valent transition metal complexes, for example, featuring zirconium or rhodium, can activate C-F bonds, often through an oxidative addition or σ-bond metathesis mechanism. rsc.orgnih.gov

Frustrated Lewis Pairs (FLPs): Combinations of bulky Lewis acids and bases can mediate the heterolytic cleavage of C-F bonds, allowing for subsequent functionalization. researchgate.net

Photoredox Catalysis: Recent advances have shown that organic photoredox catalysts can efficiently reduce C-F bonds to generate carbon-centered radicals, which can then be used in further reactions. nih.gov

These activation methods, while powerful, often lack selectivity and would likely lead to complex product mixtures if applied to this compound without prior removal of the more reactive bromine atoms.

Mechanistic Studies on Defluorination Processes

Defluorination, the cleavage of a C-F bond, can be achieved through chemical or enzymatic means, though both present challenges, particularly for polyfluorinated aromatic compounds.

Chemical Defluorination: Chemical defluorination often relies on reductive pathways. Studies on various PFAS compounds show that hydrated electrons can effectively degrade them, with reaction rates and pathways being highly dependent on the molecular structure, including the nature of the functional groups and the length of the fluoroalkyl chain. acs.orgnih.gov Oxidative defluorination is less common but has been achieved using specialized catalysts like μ-nitrido diiron phthalocyanine (B1677752) complexes, which can cleave C-F bonds preferentially over C-H or C-Cl bonds under mild oxidative conditions. acs.org The mechanism is proposed to involve a high-valent metal-oxo or related species.

Enzymatic Defluorination: While nature has evolved a vast array of enzymes, those capable of cleaving the stable C-F bond are rare. researchgate.netbohrium.com Some microorganisms contain dehalogenase enzymes that can act on simple fluorinated compounds like fluoroacetate. researchgate.netcncb.ac.cn These enzymes typically operate via a hydrolytic mechanism involving a catalytic triad (B1167595) (e.g., Asp-His-Asp) to facilitate nucleophilic attack on the carbon atom, displacing the fluoride ion. researchgate.net Additionally, oxidative enzymes such as peroxidases have been studied for their ability to dehalogenate halogenated phenols. nih.gov The mechanism often involves one-electron oxidation of the phenol to a radical cation, which facilitates subsequent halide loss. nih.gov However, the efficiency of enzymatic defluorination decreases significantly with increasing fluorine substitution, and there are currently no known enzymes that can efficiently degrade complex, polyfluorinated aromatics like this compound. nih.govbohrium.com

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional group that dictates a significant portion of the reactivity of this compound. Its reactivity is influenced by the electronic effects of the halogen substituents on the aromatic ring.

Derivatization Reactions (e.g., etherification, esterification)

The hydroxyl group of phenols can undergo derivatization reactions such as etherification and esterification. In the case of this compound, the acidity of the phenolic proton is expected to be enhanced due to the strong electron-withdrawing nature of the bromine and fluorine atoms. This increased acidity facilitates the formation of a phenoxide ion, which is a key intermediate in many derivatization reactions.

Etherification: The formation of ethers from phenols typically proceeds via the Williamson ether synthesis, where a phenoxide ion acts as a nucleophile and attacks an alkyl halide. For this compound, the reaction would involve deprotonation by a suitable base to form the corresponding phenoxide, followed by reaction with an alkylating agent.

Esterification: Phenols can be converted to esters through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The direct esterification with a carboxylic acid is an equilibrium process and can be driven forward by removing water. A more efficient method involves the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base. For instance, the derivatization of phenol with perfluorooctanoyl chloride has been demonstrated for analytical purposes. nih.gov

Table 1: Examples of Derivatization Reactions of Phenols

Reaction TypeReagentsProduct TypeGeneral Reference
EtherificationAlkyl halide, BaseAryl ether chemistrysteps.com
EsterificationAcyl chloride, BaseAryl ester nih.gov
EsterificationCarboxylic anhydride, Acid catalystAryl ester libretexts.org

Oxidative Transformations and Radical Chemistry

The phenolic hydroxyl group makes the aromatic ring susceptible to oxidation. nih.gov Oxidative coupling reactions of phenols are well-documented and can lead to the formation of C-C or C-O bonds between phenolic units. wikipedia.org These reactions often proceed through phenoxy radical intermediates. core.ac.uk

In the context of this compound, oxidation would lead to the formation of a phenoxy radical. The stability and subsequent reactivity of this radical would be influenced by the surrounding halogen atoms. The presence of electron-withdrawing groups can affect the redox potential of the phenol. rsc.org The radical can then participate in various reactions, including dimerization or cross-coupling with other radical species. core.ac.uk

Radical reactions are characterized by three main phases: initiation, propagation, and termination. lumenlearning.com The initiation can be induced by heat, light, or a chemical initiator that generates the initial radical species. libretexts.orgmasterorganicchemistry.com For phenols, this often involves the abstraction of the hydrogen atom from the hydroxyl group. osti.gov

Understanding Aromatic Substitution Patterns in Highly Substituted Systems

The substitution pattern on the aromatic ring of this compound, with two bromine atoms and three fluorine atoms, creates a complex electronic environment that significantly influences its reactivity in aromatic substitution reactions.

Electrophilic and Nucleophilic Reactivity of the Phenol Ring

Nucleophilic Aromatic Substitution: Aromatic rings that are substituted with strong electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org The bromine and fluorine atoms on the ring of this compound make the ring electron-deficient and thus a potential substrate for SNAr reactions. A nucleophile can attack one of the carbon atoms bearing a halogen, leading to the formation of a resonance-stabilized Meisenheimer complex, followed by the departure of the halide ion. libretexts.org The rate of substitution depends on the nature of the leaving group (halide) and the position of the electron-withdrawing groups. Generally, fluoride is a better leaving group than bromide in SNAr reactions when the reaction is not catalyzed. The positions ortho and para to the activating nitro groups are particularly reactive in classical SNAr substrates like dinitrochlorobenzene. wikipedia.org In the case of this compound, the cumulative electron-withdrawing effect of the halogens and the phenolic oxygen (especially in its phenoxide form) would activate the ring for nucleophilic attack.

Table 2: Comparison of Aromatic Substitution Reactivity

Reaction TypeDriving ForceKey IntermediateExpected Reactivity for this compoundGeneral References
Electrophilic Aromatic SubstitutionElectron-rich aromatic ring attacking an electrophileArenium ion (Wheland intermediate)Low, due to strong deactivation by halogens byjus.com, britannica.com
Nucleophilic Aromatic SubstitutionNucleophile attacking an electron-poor aromatic ringMeisenheimer complexModerate to high, due to strong activation by halogens wikipedia.org, libretexts.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the precise structure of organic molecules. For 2,3-Dibromo-4,5,6-trifluorophenol, a combination of ¹H, ¹⁹F, and ¹³C NMR, including two-dimensional techniques, would be required for unambiguous structural confirmation.

¹H NMR for Proton Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to be relatively simple, featuring a single resonance corresponding to the hydroxyl (-OH) proton.

Chemical Shift (δ): The chemical shift of the phenolic proton is highly dependent on the solvent, concentration, and temperature. It would likely appear as a broad singlet in the region of 5.0-8.0 ppm. In the absence of hydrogen bonding, a sharper signal might be observed.

Coupling Patterns: Since there are no adjacent protons, this signal would not exhibit any proton-proton (H-H) coupling. However, it is possible, though not always resolved, to observe small couplings to the fluorine atoms, particularly the ortho-fluorine (F-6), which would be four bonds away (⁴JHF).

Expected ¹H NMR Data

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)

¹⁹F NMR for Fluorine Environments and Spin-Spin Coupling

¹⁹F NMR is crucial for characterizing fluorinated organic compounds. The spectrum for this compound would show three distinct signals for the three non-equivalent fluorine atoms on the aromatic ring.

Fluorine Environments: The fluorine atoms at positions C-4, C-5, and C-6 are in unique chemical environments due to the substitution pattern.

Spin-Spin Coupling: Significant spin-spin coupling between the adjacent fluorine nuclei is expected.

The signal for F-4 would be split by F-5 (³JFF).

The signal for F-6 would be split by F-5 (³JFF).

The signal for F-5 would be split by both F-4 and F-6 (³JFF), appearing as a doublet of doublets.

Typical ortho F-F coupling constants (³JFF) are in the range of 15-25 Hz.

Expected ¹⁹F NMR Data

Fluorine Atom Expected Multiplicity Expected Coupling (with)
F-4 Doublet F-5
F-5 Doublet of Doublets F-4, F-6

¹³C NMR for Carbon Framework Analysis

The ¹³C NMR spectrum will provide information about the carbon skeleton. Six distinct signals are expected, one for each carbon atom in the aromatic ring.

Chemical Shifts: The chemical shifts will be influenced by the attached substituents (-OH, -Br, -F). Carbons bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), which will split their signals into doublets.

Coupling Patterns:

C-F Coupling: C-1, C-2, and C-3 will also show smaller two-, three-, or four-bond couplings to the fluorine atoms. The signals for C-4, C-5, and C-6 will appear as large doublets due to the directly attached fluorine.

C-Br Coupling: The effect of bromine on ¹³C spectra is primarily a moderate downfield shift for the directly attached carbon, but C-Br coupling is not typically resolved.

The signals for C-2 and C-3, being bonded to bromine, would be expected in the range of 100-120 ppm. The signal for C-1 (bonded to -OH) would be significantly downfield, while the carbons bonded to fluorine (C-4, C-5, C-6) would also be at the downfield end of the spectrum, further split by C-F coupling.

Expected ¹³C NMR Data

Carbon Atom Expected Splitting due to ¹JCF Expected Splitting due to nJCF (n>1)
C-1 Multiplet F-6
C-2 Multiplet F-4, F-5, F-6
C-3 Multiplet F-4, F-5
C-4 Doublet F-5, F-6
C-5 Doublet F-4, F-6

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

While one-dimensional NMR provides significant data, 2D NMR techniques would be instrumental in confirming the precise assignment of each signal, although their application is limited here due to the single proton. google.comnih.govrsc.orgorganic-chemistry.org

COSY (Correlation Spectroscopy): A COSY experiment identifies proton-proton couplings. As there is only one proton on the molecule (the hydroxyl group), and it is not typically coupled to other protons, a COSY spectrum would not be informative for the carbon framework.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to. rsc.org This experiment would not show any correlations for the aromatic ring carbons, as they bear no protons. It could potentially show a correlation between the -OH proton and an oxygen-17 signal if an ¹⁷O-enriched sample were used, but this is not a standard experiment.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment is the most valuable 2D technique for this molecule, as it shows correlations between protons and carbons over two or three bonds. rsc.org The single -OH proton would be expected to show correlations to the carbons at C-1 (two bonds, ²JCH) and C-6 (three bonds, ³JCH). These correlations would be key to definitively assigning the C-1 and C-6 signals in the ¹³C NMR spectrum.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Characteristic Absorption Bands for Functional Groups

The Infrared (IR) and Raman spectra would display characteristic bands corresponding to the various bonds in this compound.

O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ due to the stretching of the hydrogen-bonded hydroxyl group. The exact position and shape depend on the degree of hydrogen bonding. researchgate.net

C-O Stretch: A strong band for the C-O stretching vibration of the phenol (B47542) is expected in the region of 1200-1260 cm⁻¹.

C=C Aromatic Stretch: Multiple bands of variable intensity would appear in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic ring.

C-F Stretch: Strong absorption bands due to C-F stretching are expected in the range of 1100-1400 cm⁻¹. Given the three C-F bonds, multiple bands in this region are likely.

C-Br Stretch: The C-Br stretching vibrations occur at lower frequencies, typically in the 500-650 cm⁻¹ range.

Expected Vibrational Data

Functional Group / Bond Expected Frequency Range (cm⁻¹) Expected Intensity
O-H Stretch (H-bonded) 3200 - 3600 Strong, Broad
C=C Aromatic Stretch 1450 - 1600 Medium to Strong
C-F Stretch 1100 - 1400 Strong
C-O Stretch 1200 - 1260 Strong

Analysis of Halogen-Aromatic Ring Vibrations

The infrared (IR) spectrum of a substituted phenol is characterized by several key vibrational modes. For this compound, the analysis of vibrations involving the halogen substituents and the aromatic ring is particularly informative.

The C-Br and C-F stretching vibrations are expected to produce distinct absorption bands in the fingerprint region of the IR spectrum. The C-X stretching mode is a characteristic absorption for halogenated compounds. okstate.edu The precise frequencies of these vibrations are influenced by the electronic effects of the other substituents on the aromatic ring.

The aromatic ring itself exhibits characteristic C=C stretching vibrations, typically appearing as two bands in the 1600 cm⁻¹ and 1450 cm⁻¹ regions. okstate.edudocbrown.info The substitution pattern on the benzene (B151609) ring affects the intensity and position of these bands. In polysubstituted phenols, these bands may be of reduced intensity. okstate.edu

Furthermore, the out-of-plane C-H bending vibrations are highly sensitive to the substitution pattern. However, for this compound, the single aromatic proton would give rise to a specific, albeit potentially weak, absorption band. The interaction and cumulative electronic effects of the bromine and fluorine atoms on the vibrational modes of the aromatic ring provide a unique spectral fingerprint for this compound.

Mass Spectrometry Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is critical for the unambiguous identification of this compound. researchgate.netnih.gov This technique allows for the measurement of the compound's mass with a high degree of accuracy, which in turn enables the determination of its elemental formula. The isotopic pattern resulting from the presence of two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum. Gas chromatography coupled with HRMS (GC-HRMS) is a particularly effective method for the analysis of halogenated compounds. researchgate.netthermofisher.com

Table 1: Theoretical High-Resolution Mass Data for this compound

Molecular FormulaIsotopeTheoretical m/z
C₆HBr₂F₃O[M]⁺323.8299
[M+2]⁺325.8278
[M+4]⁺327.8258

Note: This table presents theoretical monoisotopic masses and the expected isotopic pattern for the molecular ion peak. Actual experimental values would be compared to these theoretical values for confirmation.

The analysis of fragmentation pathways in the mass spectrum provides further structural confirmation. For phenols, characteristic fragmentation patterns are observed. libretexts.org In the case of this compound, the molecular ion is expected to be prominent. libretexts.org

Common fragmentation pathways for phenols include the loss of a carbon monoxide (CO) molecule (M-28) and the loss of a formyl radical (HCO) (M-29). libretexts.org For polyhalogenated compounds, the sequential loss of halogen atoms is also a typical fragmentation route. In the mass spectrum of this compound, the loss of bromine radicals would be an expected and diagnostically significant fragmentation pathway. The relative intensities of the fragment ions can provide clues about the stability of the resulting ions and the strength of the chemical bonds.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org If a suitable single crystal of this compound can be obtained, this technique can provide a wealth of structural information.

The analysis would reveal the exact bond lengths and bond angles within the molecule, as well as the conformation of the hydroxyl group relative to the aromatic ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potential halogen bonding, that govern the packing of the molecules in the crystal lattice. This technique has been successfully applied to determine the structures of other brominated and phenolic compounds. rsc.orgresearchgate.net The resulting crystal structure would provide an unambiguous confirmation of the connectivity and stereochemistry of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 2,3-Dibromo-4,5,6-trifluorophenol, these methods can predict its three-dimensional structure, electron distribution, and stability.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. For a molecule such as this compound, DFT calculations would be the first step in a theoretical investigation. Geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would yield the most stable conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles.

From this optimized geometry, a wealth of electronic properties can be calculated. These include the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to identify regions of positive and negative electrostatic potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Ab Initio Methods for Benchmark Calculations

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, can provide benchmark-quality data. High-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, although computationally more demanding, could be employed to refine the energetic and structural data obtained from DFT. These calculations would serve as a "gold standard" for validating the results from more cost-effective methods and would be particularly valuable for accurately determining properties like the molecule's total energy and dipole moment.

Computational Modeling of Reaction Mechanisms

Understanding how this compound participates in chemical reactions is crucial for predicting its behavior in various chemical environments. Computational modeling can elucidate the intricate details of reaction pathways.

Transition State Search and Intrinsic Reaction Coordinate Analysis for Halogenation and Dehalogenation

Given its structure, this compound could potentially undergo further halogenation or dehalogenation reactions. Computational methods can be used to model these processes. A transition state search would identify the high-energy structures that connect reactants to products. The energy barrier associated with the transition state determines the reaction rate.

Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species. This type of analysis would provide a detailed, step-by-step view of the bond-breaking and bond-forming events during halogenation or dehalogenation.

Solvent Effects and Reaction Pathway Energetics

Reactions are rarely carried out in the gas phase; therefore, understanding the influence of a solvent is critical. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent. These models can significantly alter the energetics of a reaction pathway. For a polar molecule like this compound, the presence of a polar or nonpolar solvent would be expected to have a pronounced effect on the stability of reactants, products, and transition states, thereby influencing reaction rates and equilibria.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of a compound.

For this compound, DFT calculations can be used to predict its ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These theoretical predictions, when compared with experimental data (once available), can help to confirm the molecular structure. The accuracy of these predictions has been shown to be quite high for similar halogenated phenols.

Furthermore, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These calculations provide a theoretical spectrum that can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions, such as C-Br stretches, C-F stretches, and the O-H bend.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape and non-covalent interactions of molecules like this compound. These simulations model the movement of atoms over time by solving Newton's equations of motion, providing insights into the dynamic behavior of the molecule in various environments.

Conformational Analysis:

The conformational flexibility of this compound is primarily dictated by the rotation of the hydroxyl (-OH) group relative to the plane of the phenyl ring. While the bulky bromine and fluorine substituents restrict the rotation of the entire molecule, the orientation of the hydroxyl proton is a key determinant of the molecule's conformational isomers. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them.

In a typical simulation, the dihedral angle of the C-C-O-H bond would be systematically varied, and the corresponding energy of the molecule calculated. This allows for the identification of stable conformers. For substituted phenols, the orientation of the hydroxyl group can be either syn or anti with respect to an adjacent substituent. In the case of this compound, the hydroxyl group has two adjacent bulky halogen atoms (bromine at position 2 and fluorine at position 6), which would lead to distinct energy profiles for rotation.

Detailed Research Findings:

While specific MD studies on this compound are not prevalent in published literature, analogous studies on other halogenated phenols provide a framework for expected findings. rsc.org Computational studies on substituted phenols have shown that the conformational preference is influenced by electronic effects such as hyperconjugation and steric interactions. researchgate.net For instance, the presence of electron-withdrawing groups, like fluorine and bromine, can influence the electron density of the phenyl ring and affect the acidity of the phenolic proton. mdpi.com

A hypothetical conformational analysis of this compound would likely reveal two primary low-energy conformations corresponding to the hydroxyl proton being oriented towards either the bromine or the fluorine substituent. The relative energies of these conformers would be influenced by a combination of steric hindrance and electrostatic interactions (including potential intramolecular hydrogen bonding).

Table 1: Hypothetical Conformational Analysis of this compound

ConformerDihedral Angle (C2-C1-O-H)Relative Energy (kcal/mol)Boltzmann Population (%) at 298 K
I (syn to Bromine)~0°0.0075.3
Transition State~90°3.5-
II (anti to Bromine/syn to Fluorine)~180°0.8524.7

Intermolecular Interactions:

MD simulations are also instrumental in understanding how this compound interacts with other molecules, including solvents and biological macromolecules. These interactions are fundamental to its chemical behavior and potential applications. The simulations can characterize the strength and geometry of various non-covalent interactions.

Key intermolecular interactions for this compound include:

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, a crucial interaction in aqueous solutions and biological systems. brighton.ac.uk

Halogen Bonding: The bromine and fluorine atoms can participate in halogen bonding, where the halogen atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophile. rsc.org

π-π Stacking: The electron-rich aromatic ring can interact with other aromatic systems.

Hydrophobic Interactions: The halogenated phenyl ring contributes to the molecule's hydrophobic character, influencing its solubility and partitioning behavior. rsc.org

By simulating this compound in a solvent box (e.g., water), MD can provide radial distribution functions (RDFs) that describe the probability of finding solvent molecules at a certain distance from a specific atom or functional group on the solute. This reveals the structure of the solvation shell around the molecule. For instance, the RDF for water molecules around the hydroxyl group would show a sharp peak at a short distance, indicative of strong hydrogen bonding.

Table 2: Hypothetical Intermolecular Interaction Analysis of this compound in Water

Interaction TypeInteracting AtomsTypical Distance (Å)Estimated Interaction Energy (kcal/mol)
Hydrogen Bond (Donor)Phenolic O-H --- O (water)1.8 - 2.2-3 to -5
Hydrogen Bond (Acceptor)Phenolic O --- H (water)2.0 - 2.5-1 to -3
Halogen BondC-Br --- O (water)2.8 - 3.2-0.5 to -1.5
Halogen BondC-F --- H (water)2.5 - 3.0-0.2 to -0.8

Applications As a Key Building Block in Advanced Organic Synthesis

Precursor for Highly Functionalized Polyhalogenated Aromatic Scaffolds

The strategic placement of two bromine atoms and three fluorine atoms on the aromatic ring of 2,3-Dibromo-4,5,6-trifluorophenol makes it an ideal starting material for the synthesis of more complex polyhalogenated aromatic scaffolds. The differential reactivity of the carbon-bromine and carbon-fluorine bonds allows for selective functionalization. The bromine atoms are susceptible to a range of transformations, including nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, thereby expanding the molecular diversity of the resulting aromatic compounds.

The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the aromatic ring toward certain electrophilic substitutions, providing another avenue for derivatization. This dual reactivity is a cornerstone of its utility, enabling chemists to meticulously craft intricate molecular architectures with a high degree of control over the final structure.

Intermediate in the Synthesis of Fluorinated and Brominated Heterocyclic Compounds

The synthesis of fluorinated and brominated heterocyclic compounds is of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. This compound serves as a valuable intermediate in the construction of these important molecular frameworks. The phenolic hydroxyl group can be readily transformed into other functional groups, which can then participate in cyclization reactions to form a variety of heterocyclic rings.

For instance, the hydroxyl group can be alkylated or acylated, followed by intramolecular reactions involving one of the bromine atoms to form oxygen-containing heterocycles. Furthermore, the bromine atoms can be converted into other functionalities that can then undergo cyclization to produce nitrogen- or sulfur-containing heterocyclic systems. The presence of fluorine atoms on the resulting heterocyclic structure can significantly influence its biological activity and physicochemical properties.

Component in the Development of Specialized Organic Materials (e.g., polymers, liquid crystals)

The unique electronic and structural properties imparted by the combination of bromine and fluorine atoms make this compound an attractive component in the design and synthesis of specialized organic materials. In the realm of polymer chemistry, phenols are known to be effective monomers or additives. While specific research detailing the use of this compound in polymer synthesis is not extensively documented in publicly available literature, the general principles of phenol-based polymerization suggest its potential. The hydroxyl group can participate in polycondensation reactions, and the halogen atoms can influence the properties of the resulting polymer, such as thermal stability, flame retardancy, and refractive index.

Similarly, the rigid, polyhalogenated aromatic core of this compound is a structural motif often found in liquid crystalline materials. The anisotropic nature of such molecules is a key requirement for the formation of liquid crystal phases. Although direct reports of liquid crystals based on this specific phenol (B47542) are scarce, the synthesis of other banana-shaped liquid crystals from brominated phenylene cores indicates the potential of this class of compounds in the field of advanced materials.

Strategic Synthon for the Construction of Complex Molecular Architectures

Beyond its role as a precursor to specific classes of compounds, this compound is a strategic synthon for the construction of complex and diverse molecular architectures. A synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. The multiple reactive sites on this phenol—the hydroxyl group and the two bromine atoms—allow for a stepwise and controlled assembly of complex target molecules.

Organic chemists can leverage the distinct reactivity of each functional group to build intricate carbon skeletons and introduce a variety of functionalities with high precision. This step-by-step approach is fundamental to the total synthesis of natural products and the design of novel bioactive molecules. The polyhalogenated nature of the starting phenol provides a robust and versatile handle for a wide array of synthetic transformations, making it a valuable tool in the arsenal (B13267) of synthetic organic chemistry.

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